REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C(OC)=O)=[CH:8][C:7]=1[CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20]>CO>[OH:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH3:4])=[C:7]([CH2:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
227 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
ethyl 3-(2-methoxy-5-(methoxycarbonyloxy)phenyl)propanoate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OC(=O)OC)CCC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=C(C1)CCC(=O)OCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 730 mg | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |